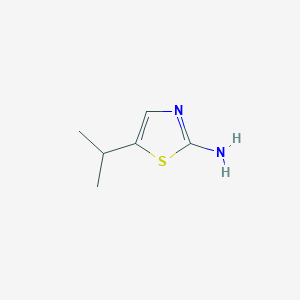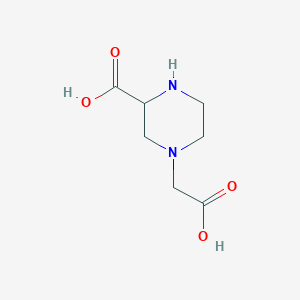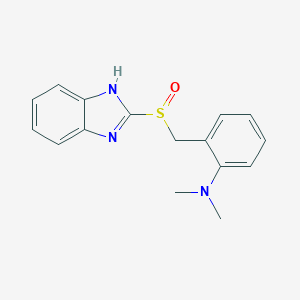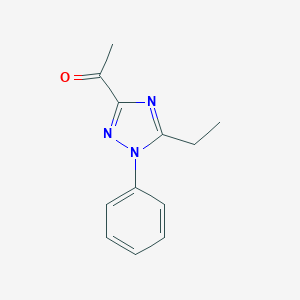
5-Ethyluracil
Overview
Description
5-Ethyluracil, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications : 5-Ethyl-2′-deoxyuridine (EtdUrd), a derivative of 5-Ethyluracil, enhances the therapeutic index of 5-fluorouracil, a widely used anti-cancer drug. It achieves this by reducing the catabolism of 5-fluorouracil, prolonging its plasma and intratumoral concentrations, and protecting normal organs by increasing endogenous uridine levels (Kralovánszky et al., 1999).
Paper Manufacturing : this compound can be used in paper making as a molecular imprinted polymer. This application improves the tensile strength, ash content, sizability, and antimicrobial activities of paper products (Fahim & Abu-El Magd, 2021).
Photochemical Transformations and Bacteriophage Research : 5-Ethyldeoxyuridine, another derivative, is useful in photochemical transformations and bacteriophage research. It is a thymidine analog that facilitates these processes (Pietrzykowska & Shugar, 1968).
Therapeutic Applications : As a virostatic compound, this compound can be incorporated into the DNA of phages, bacteria, and mammalian cells, demonstrating its potential in therapeutic contexts (Gauri, Pflughaupt, & Müller, 1969).
Inhibition of HSV-1 and HSV-2 : this compound derivatives are highly selective inhibitors of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating their potential in antiviral therapies (Verheggen et al., 1995).
Antimicrobial and Antitumor Activity : Certain derivatives of this compound show notable antimicrobial and antitumor activities, with compounds like 5b, 5c, and 5d demonstrating more inhibitory influence on certain cancer cell growths than doxorubicin (Fahim et al., 2021).
Inactivation of Dihydropyrimidine Dehydrogenase : Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase, is important in the metabolism of 5-fluorouracil, suggesting its role in cancer treatment (Cooke et al., 2001).
Formation of 5-(2-nitro-l-phenyl)ethyluracils : This compound is obtained by reacting α-nitrostyrenes with 1,3-di-methyl-6-substituted uracil derivatives, indicating its chemical versatility (Prasad, Sandhu, & Baruah, 1984).
Chemotherapy Applications : Ethylene-vinyl acetate copolymer matrices containing 5-fluorouracil have shown an antitumor effect on Ehrlich ascites carcinoma in mice, suggesting their use in cancer chemotherapy (Miyazaki et al., 1982).
Photochemical Transformation : Ultraviolet irradiation of 5-ethylorotate leads to the formation of 5-ethylidene-hydroorotate, which can be converted to this compound, demonstrating its photoreactivity (Kulikowska, Hingerty, Saenger, & Shugar, 1976).
Future Directions
5-Ethyluracil has several applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents . The compound is also used in the preparation of pyrimidine nucleosides, which are essential components of DNA and RNA . Additionally, this compound has been reported to have anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for treating autoimmune diseases . As research continues, the potential therapeutic applications of this compound may become even more apparent, making it an exciting area of study for scientists and researchers .
Mechanism of Action
Target of Action
5-Ethyluracil is a pyrimidine derivative . , which is known to bind preferentially to the guanine and cytosine moieties of DNA.
Mode of Action
Based on its structural similarity to 5-fluorouracil, it may also interfere with dna synthesis by inhibiting the enzyme thymidylate synthase . This inhibition can lead to the disruption of DNA synthesis and function .
Biochemical Pathways
Non-coding rnas, which modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to 5-fluorouracil . Given the structural similarity, this compound might have a similar impact.
Pharmacokinetics
Pharmacokinetic studies of this compound reveal that 1 hour after administration, the plasma concentration of this compound was 269 μM, and that of this compound, as the major metabolite of this compound, was 421 μM . The half-life of the terminal elimination increased from 114.5 min to 171.2 min, thus significantly increasing the mean residence time of this compound .
Result of Action
It’s known that this compound can selectively enhance the antitumor action of 5-fluorouracil, without significantly increasing its toxic side-effects . This results in a higher therapeutic index .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of ethyl acetoacetate with urea in the presence of a strong base can lead to the synthesis of this compound . .
Biochemical Analysis
Biochemical Properties
5-Ethyluracil interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of small interfering RNA duplexes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The cellular effects of this compound are diverse and context-dependent. For example, it has been shown to stimulate transcription from this compound-bearing templates, with a 200% transcription yield compared to natural thymine . This suggests that this compound can influence gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, potentially inhibiting or activating enzymes. For instance, it has been shown to be incorporated into DNA, altering its structure and influencing transcription .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, it has been shown to enhance the antitumor efficacy of 5-fluorouracil, without significantly increasing its toxic side-effects . This suggests that this compound may have long-term effects on cellular function.
Properties
IUPAC Name |
5-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIULBJJKFDJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194959 | |
| Record name | 5-Ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-49-1 | |
| Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Ethyluracil exert its antiviral effect?
A1: 5EtUra primarily acts as a virostatic agent by getting incorporated into viral DNA during replication, disrupting further DNA synthesis and hindering viral propagation. []
Q2: Does this compound affect mammalian cells similarly to viruses?
A2: While 5EtUra can incorporate into mammalian DNA, it exhibits significantly lower toxicity towards mammalian cells compared to some antiviral nucleoside analogs. [] This selectivity is likely due to its lower affinity for cellular thymidine kinase compared to viral thymidine kinases. []
Q3: Are there any specific cellular processes affected by this compound incorporation into DNA?
A3: Research suggests 5EtUra incorporation into Escherichia coli DNA primarily impacts ribonucleic acid synthesis. [] Additionally, studies show that 5EtUra might not significantly alter DNA's normal response to UV light compared to thymidine. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H8N2O2, and its molecular weight is 140.14 g/mol.
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Yes, researchers have utilized various spectroscopic techniques for structural elucidation, including:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR and 13C-NMR data have been instrumental in identifying this compound and its metabolites, as well as determining its conformation in solution. [, , ]
- Mass Spectrometry: This technique, coupled with NMR, provides definitive identification of 5EtUra and its metabolites. [, ]
- X-ray Diffraction: This method revealed the solid-state structure of this compound derivatives. [, ]
Q6: Is there information available regarding the stability of this compound under various conditions?
A6: Studies show that 5EtUra is relatively stable in aqueous solutions, allowing for intravenous administration. [] Additionally, a study investigated the compound's stability in the presence of a Pt catalyst, suggesting its potential use in fuel cell applications. []
Q7: Are there any known catalytic properties associated with this compound?
A7: Research indicates that 5EtUra and its derivatives can accelerate the electrochemical reduction of oxygen on platinum catalysts in fuel cells. [] This catalytic activity appears to be related to the adsorption of 5EtUra onto the catalyst surface, facilitating oxygen reduction. []
Q8: How do structural modifications of this compound impact its antiviral activity?
A8: Studies examining a range of 5-substituted uracils, including this compound, reveal that even minor changes to the substituent can significantly influence the compound's antiviral activity. [, , , ] Specifically:
- This compound: Demonstrates potent inhibitory effects against various viruses, including Herpes Simplex Virus (HSV). [, , , ]
- 5-Bromouracil: Shows similar susceptibility to restriction endonucleases as thymine when incorporated into DNA. []
- 5-Cyanouracil and this compound: Exhibit strong resistance to specific restriction endonucleases. []
Q9: Have researchers explored modifications to improve the potency and selectivity of this compound?
A9: Yes, various modifications have been explored to optimize the pharmacological profile of 5EtUra:
- Lipophilic Prodrugs: Synthesizing lipophilic prodrugs, like 5′-O-valeryl-5-ethyl-2′-deoxyuridine, aimed to enhance brain penetration, although further studies are needed to assess its efficacy against intracerebral infections. []
- Fluorinated Derivatives: Introduction of fluorine atoms, as seen in 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (FEAU), resulted in potent anti-HSV activity and improved pharmacokinetic properties. [, , ]
- 6-Benzyl Analogs: These modifications led to the development of potent anti-HIV agents with submicromolar to nanomolar activity. [, ]
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo?
A10: Following intravenous administration in rats, 5EtUra is rapidly cleared from the bloodstream, primarily eliminated through urine (97%) within 72 hours. [, ] The primary metabolites identified are this compound and 5-(1-hydroxyethyl)uracil. [, , , ] Studies using liver cells and perfused rat liver models indicate that hepatic metabolism plays a significant role in 5EtUra elimination. [, ]
Q11: What is the evidence for the antiviral activity of this compound and its derivatives?
A11: Numerous in vitro and in vivo studies have demonstrated the antiviral efficacy of 5EtUra and its analogs:
- Anti-HSV activity: FEAU exhibits potent activity against HSV-1 and HSV-2 in vitro, comparable to acyclovir. []
- Anti-HIV activity: 6-Benzyl analogs of 5EtUra demonstrate potent and selective inhibition of HIV-1 replication in MT-4 cells. []
- Anti-woodchuck hepatitis virus activity: FEAU caused a sustained decrease in viral replication in chronically infected woodchucks. []
Q12: Have any studies utilized this compound for in vivo imaging of viral infection or gene expression?
A12: Yes, researchers have successfully employed 18F-labeled FEAU (18F-FEAU) as a PET tracer to image:
- HSV1-tk reporter gene expression: In living subjects, including tumor-bearing mice, demonstrating its utility for monitoring gene therapy. [, , , ]
- Lymph node micrometastases: Using an oncolytic herpes virus expressing HSV1-tk, showcasing its potential for cancer staging. []
Q13: Is there any evidence for the development of resistance to this compound or its derivatives?
A14: While limited data exists specifically for 5EtUra, studies on related compounds suggest potential mechanisms of resistance. For example, mutations in viral thymidine kinases could potentially reduce the phosphorylation and activation of 5EtUra, leading to resistance. [, ] Further research is crucial to fully understand and address the emergence of resistance.
Q14: Are there any strategies being explored to improve the delivery of this compound to specific targets or tissues?
A14: Researchers are actively exploring ways to enhance 5EtUra delivery:
- Lipophilic Prodrugs: Designing lipophilic prodrugs, like the ones with valeryl esters, aims to improve penetration across biological barriers, such as the blood-brain barrier, enhancing its distribution to the central nervous system. []
Q15: What analytical techniques are commonly used to characterize and quantify this compound and its metabolites?
A15: Researchers have employed a combination of techniques to analyze 5EtUra:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection or mass spectrometry, allows for separation and quantification of 5EtUra and its metabolites in various biological matrices. [, , , ]
- Thin Layer Chromatography (TLC): This technique, often combined with autoradiography, allows for rapid separation and visualization of radiolabeled 5EtUra and its metabolites in biological samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
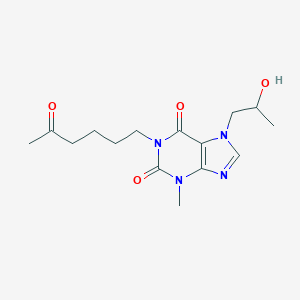
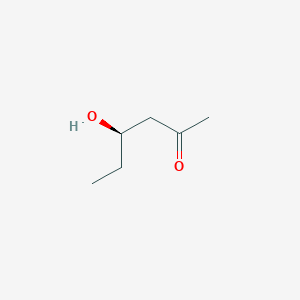
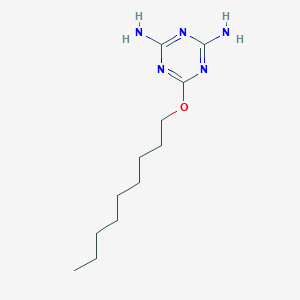
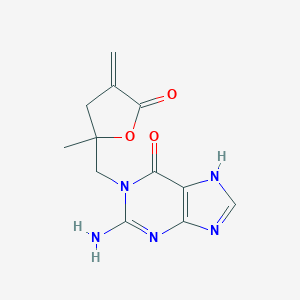
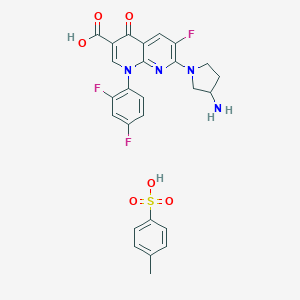

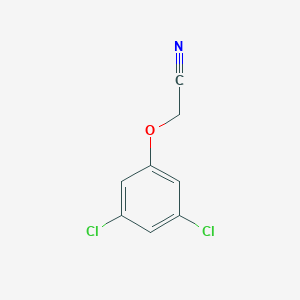
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

